

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole chemical properties

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Compound of Interest

Compound Name: 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

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An In-depth Technical Guide to the Chemical Properties and Applications of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**

Introduction

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole is a highly substituted pyrrole derivative that serves as a cornerstone in synthetic organic chemistry. Its unique arrangement of electron-donating alkyl groups and an electron-withdrawing ethoxycarbonyl group on the pyrrole core imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and material science. Its utility spans from being a foundational building block for pharmaceuticals to a component in advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

The precise identification and characterization of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** are fundamental for its application in synthesis. Its physical properties are well-defined, and its spectroscopic data provides a unique fingerprint for structural confirmation.

Core Chemical Properties

The key physical and chemical identifiers for this compound are summarized below. It typically presents as a white to light yellow crystalline solid with a melting point in the range of 75-78 °C.

[\[1\]](#)[\[3\]](#)

Property	Value	Reference(s)
IUPAC Name	ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate	[4]
Synonyms	3,4-Diethyl-5-methyl-2-pyrrolecarboxylic acid ethyl ester	[1] [3]
CAS Number	16200-50-3	[1] [5]
Molecular Formula	C ₁₂ H ₁₉ NO ₂	[1] [4] [6]
Molecular Weight	209.29 g/mol	[1] [4]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	75 - 78 °C	[1] [5]
Purity	≥ 96% (GC)	[1] [3]

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each functional group. Key expected resonances include a broad singlet for the N-H proton, signals for the aromatic pyrrole proton, and characteristic quartets and triplets for the ethyl groups, alongside a singlet for the methyl group.
- ¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of the carbonyl carbon from the ester, the aromatic carbons of the pyrrole ring, and the aliphatic carbons of the ethyl and methyl substituents.[\[4\]](#)[\[7\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent absorption band for the N-H stretch, a strong carbonyl (C=O) stretch from the ester group, and various C-H and C-N stretching and bending vibrations.[7]
- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to its molecular weight (209.29), confirming the compound's identity.

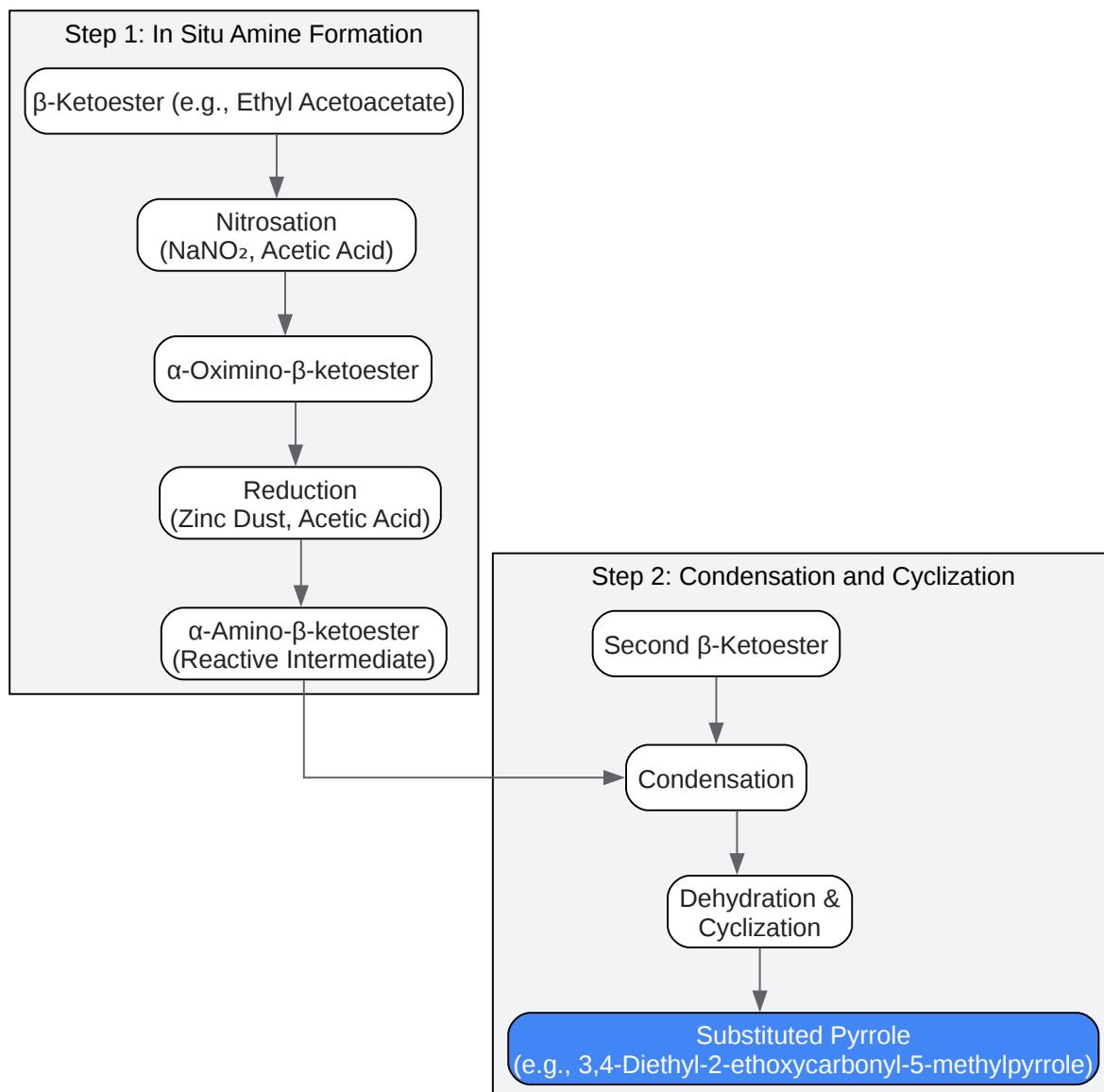
Synthesis and Manufacturing

The construction of the polysubstituted pyrrole ring is most effectively achieved through classical condensation reactions, with the Knorr pyrrole synthesis being a primary and historically significant method.[8]

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α -amino- β -ketoester with a β -ketoester.[8] Due to the inherent instability and tendency for self-condensation of α -amino ketones, they are typically generated *in situ*.[8] The process commences with the nitrosation of a β -ketoester, followed by reduction of the resulting oxime to the amine using a reducing agent like zinc dust in acetic acid.[8][9][10] This amine then immediately reacts with a second equivalent of a β -ketoester to form the pyrrole ring.

The following workflow illustrates the key steps in a typical Knorr synthesis adaptable for producing substituted pyrroles like the target compound.



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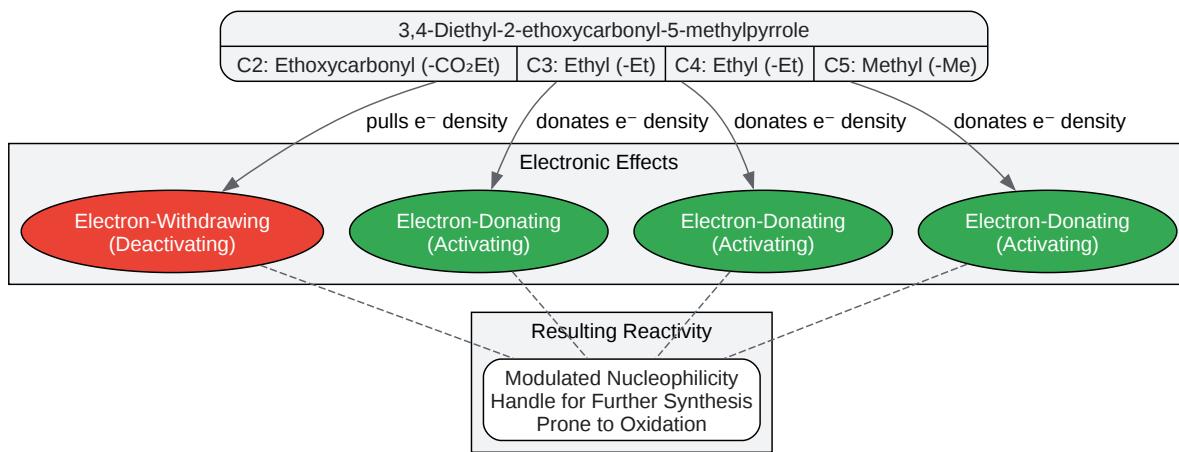
Workflow for the Knorr Pyrrole Synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** is governed by the electron-rich nature of the pyrrole ring, modulated by its substituents.

- **Pyrrole Ring Aromaticity:** The nitrogen's lone pair of electrons participates in the aromatic sextet, rendering the carbon atoms of the ring electron-rich and susceptible to electrophilic attack. However, this high electron density also makes the ring prone to oxidation and polymerization, especially in the presence of air, light, or strong acids.[11]
- **Influence of Substituents:**
 - **Alkyl Groups (C3, C4, C5):** The methyl and diethyl groups are electron-donating, further increasing the electron density and nucleophilicity of the pyrrole ring.
 - **Ethoxycarbonyl Group (C2):** The ester group at the C2 position is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles away from the adjacent positions. It also provides a synthetic handle for further transformations such as hydrolysis, reduction, or amidation.

The diagram below outlines the interplay of these electronic effects on the molecule's reactivity.

[Click to download full resolution via product page](#)*Influence of substituents on the pyrrole core's reactivity.*

Applications in Research and Development

This pyrrole derivative is not merely a laboratory curiosity but a pivotal intermediate in several high-value applications.

- Pharmaceutical Development: It serves as a versatile scaffold for the synthesis of bioactive molecules. Its structure is a key component in the development of novel anti-inflammatory and analgesic agents.[1][2]
- Organic Synthesis: As a functionalized building block, it enables chemists to construct complex heterocyclic systems, explore novel reaction pathways, and synthesize porphyrins and related macrocycles.[1][12]
- Material Science: The compound is utilized in the formulation of advanced materials, contributing to polymers and coatings with enhanced durability and resistance properties.[1]

[\[2\]](#)

- Agrochemicals: It finds use in the development of effective pesticides and herbicides, contributing to crop protection and yield improvement.[\[1\]](#)[\[2\]](#)

Safe Handling, Storage, and Stability

Due to its chemical nature, proper handling and storage are critical to maintain the integrity and purity of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**.

- Stability: The compound is known to be sensitive to air and light.[\[1\]](#) The electron-rich pyrrole ring is susceptible to gradual oxidation and polymerization upon exposure, often leading to discoloration and the formation of impurities.
- Storage Conditions: To mitigate degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. The recommended storage temperature is room temperature, away from direct light and heat sources.[\[1\]](#)
- Safety Precautions: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[\[3\]](#)[\[4\]](#) Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole is a compound of significant synthetic value, bridging fundamental organic chemistry with applied sciences. Its well-defined physicochemical properties, coupled with a rich and tunable reactivity, establish it as an indispensable tool for researchers in pharmaceuticals, materials, and agrochemicals. A thorough understanding of its synthesis, handling requirements, and chemical behavior is paramount to leveraging its full potential in innovation and development.

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